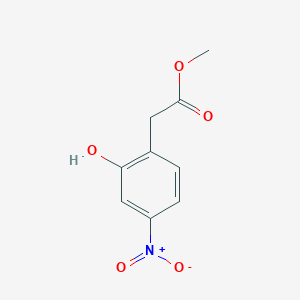
(2-Amino-3,5-dichloro-6-fluoro-phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-3,5-dichloro-6-fluoro-phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of amino, dichloro, fluoro, and boronic acid functional groups, making it a versatile reagent in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3,5-dichloro-6-fluoro-phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the reaction of a halogenated aromatic compound with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-3,5-dichloro-6-fluoro-phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce boronic esters.
Aplicaciones Científicas De Investigación
(2-Amino-3,5-dichloro-6-fluoro-phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Amino-3,5-dichloro-6-fluoro-phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The presence of amino, dichloro, and fluoro groups can further modulate the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorophenylboronic acid: Similar in structure but lacks the amino and dichloro groups.
3-Fluorophenylboronic acid: Another fluorinated boronic acid with different substitution patterns.
Uniqueness
(2-Amino-3,5-dichloro-6-fluoro-phenyl)boronic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable reagent in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C6H5BCl2FNO2 |
|---|---|
Peso molecular |
223.82 g/mol |
Nombre IUPAC |
(2-amino-3,5-dichloro-6-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H5BCl2FNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H,11H2 |
Clave InChI |
OJTOLMLBAWMROB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=CC(=C1F)Cl)Cl)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)






![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)

![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)




